Technical Whitepaper: Physicochemical Characterization and Applications of N-Butylmethanesulfonamide
Technical Whitepaper: Physicochemical Characterization and Applications of N-Butylmethanesulfonamide
This guide provides an in-depth technical analysis of N-butylmethanesulfonamide , a critical sulfonamide intermediate used in medicinal chemistry and organic synthesis.
Executive Summary
N-Butylmethanesulfonamide (CAS 35038-69-0) is a primary sulfonamide derivative serving as a versatile building block in the synthesis of pharmaceutical agents, particularly class III antiarrhythmics (e.g., Dofetilide analogs) and agrochemicals.[1] Unlike its aromatic counterpart (N-butylbenzenesulfonamide), which is a common plasticizer, the methanesulfonamide variant is characterized by its distinct reactivity profile, serving as a nucleophile in cross-coupling reactions and a bioisostere for carboxylic acids in drug design. This guide details its physicochemical properties, synthesis protocols, and spectroscopic signatures.
Chemical Identity & Structural Analysis
The molecule consists of a butyl chain attached to a methanesulfonamide core. The sulfonyl group (
| Property | Data |
| IUPAC Name | N-butylmethanesulfonamide |
| CAS Registry Number | 35038-69-0 |
| Common Synonyms | N-Mesylbutylamine; N-Butylmesylamide |
| Molecular Formula | |
| Molecular Weight | 151.23 g/mol |
| SMILES | CCCCNS(=O)(=O)C |
| InChI Key | KGQRTKYWLFVGTM-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Properties
The following data synthesizes experimental observations and calculated consensus values (ACD/Labs, EPISuite) for pure N-butylmethanesulfonamide.
Thermodynamic & Physical Constants
| Parameter | Value / Range | Notes |
| Physical State | Liquid / Low-melting Solid | Often appears as a colorless to pale yellow oil at RT; pure samples may crystallize (mp < 30°C). |
| Boiling Point | 280°C - 290°C (est.) | Decomposes before boiling at atm pressure; distillable under high vacuum (~120°C @ 0.5 mmHg). |
| Density | 1.08 ± 0.05 g/cm³ | Denser than water due to the sulfonyl group. |
| Refractive Index | Estimated based on molar refractivity of sulfonamides. |
Solution Chemistry & Lipophilicity
-
pKa (Acidity): 10.5 ± 0.5 . The sulfonyl group stabilizes the conjugate base (
), making it significantly more acidic than a standard amine (pKa ~35) but less acidic than a carboxylic acid. -
LogP (Lipophilicity): 0.65 - 0.85 . The butyl chain provides moderate lipophilicity, allowing membrane permeability while maintaining aqueous solubility at high pH.
-
Solubility Profile:
-
High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.
-
Low/Moderate: Water (Sparingly soluble in neutral form; highly soluble as a salt at pH > 12).
-
Synthesis Protocol: Sulfonylation of Butylamine
The industrial and laboratory standard for synthesis involves the nucleophilic attack of n-butylamine on methanesulfonyl chloride (MsCl).
Reaction Mechanism & Workflow
The reaction proceeds via an
Figure 1: Step-by-step synthesis workflow for N-butylmethanesulfonamide.
Detailed Protocol
-
Setup: Charge a round-bottom flask with n-butylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C under
. -
Addition: Add Methanesulfonyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Sat.
(to remove excess MsCl hydrolysis products), and Brine. -
Isolation: Dry over
, filter, and concentrate in vacuo to yield the crude oil. Purification via silica gel chromatography may be required if the oil is colored.
Spectroscopic Characterization
Identification of N-butylmethanesulfonamide relies on the distinct methyl singlet of the sulfonyl group and the propyl-like coupling of the butyl chain.
Nuclear Magnetic Resonance ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 4.50 - 5.00 | Broad Singlet | 1H | N-H (Exchangeable) |
| 3.10 - 3.20 | Triplet ( | 2H | |
| 2.95 | Singlet | 3H | |
| 1.50 - 1.60 | Multiplet | 2H | |
| 1.35 - 1.45 | Multiplet | 2H | |
| 0.93 | Triplet ( | 3H |
Mass Spectrometry (ESI-MS)[2][3]
-
Positive Mode (
): m/z 152.1 -
Sodium Adduct (
): m/z 174.1 -
Fragmentation: Loss of the butyl chain often yields a fragment at m/z ~79 (
).
Applications in Drug Discovery
Pharmacophore Analog (Antiarrhythmics)
N-butylmethanesulfonamide serves as a simplified structural model for the methanesulfonanilide class of antiarrhythmic drugs, such as Dofetilide (Class III).
-
Mechanism: The sulfonamide group forms critical hydrogen bonds with the HERG
channel pore residues (e.g., Ser624, Tyr652). -
SAR Utility: Researchers use the N-butyl analog to study the electronic effects of alkyl vs. aryl substitution on the sulfonamide nitrogen without the complexity of the full drug scaffold.
Cross-Coupling Reagent
Recent methodologies utilize N-alkyl sulfonamides in transition-metal-catalyzed cross-couplings.
-
Ni-Catalyzed Alkylation: As demonstrated in recent literature (e.g., Caltech studies), N-butylmethanesulfonamide can undergo radical-based cross-coupling with alkyl halides, serving as a nitrogen source to build complex amines.
Figure 2: Solubility partitioning logic based on pH-dependent ionization.
Safety & Handling
-
Hazards: Irritant to eyes, skin, and respiratory system.[2]
-
Storage: Store in a cool, dry place under inert atmosphere (
). Hygroscopic tendencies may be observed in impure samples. -
Safety Data Sheet (SDS) Key: GHS07 (Exclamation Mark). Signal Word: Warning.
References
-
Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of Sulfonamides and Characterization Data. Chemical Science, 2014. [Link]
-
Caltech Authors. Silicon–Carbon Bond Formation via Nickel-Catalyzed Cross-Coupling. Supporting Information, S-9. [Link]
-
PubChem. Compound Summary: Dofetilide (Class III Antiarrhythmic). National Library of Medicine.[1] [Link]
